molecular formula C8H9ClN2O2 B2737083 Ethyl 2-amino-3-chloropyridine-4-carboxylate CAS No. 1955548-68-1

Ethyl 2-amino-3-chloropyridine-4-carboxylate

Cat. No.: B2737083
CAS No.: 1955548-68-1
M. Wt: 200.62
InChI Key: LUKUWZGWPHOUPU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives of the compound .

Mechanism of Action

The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:

The presence of both the amino and ethyl ester groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

ethyl 2-amino-3-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUWZGWPHOUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-68-1
Record name ethyl 2-amino-3-chloropyridine-4-carboxylate
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